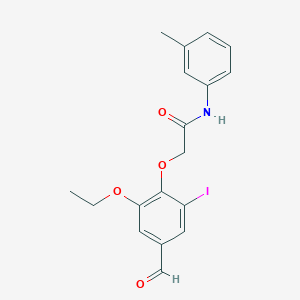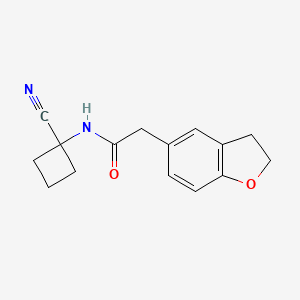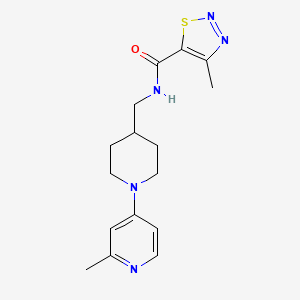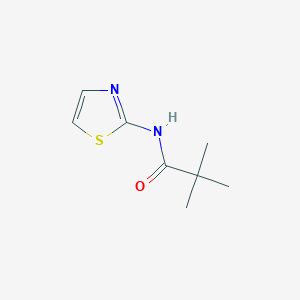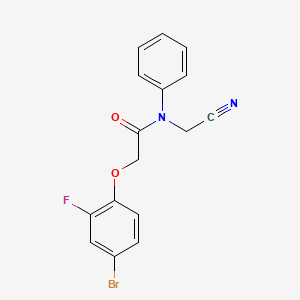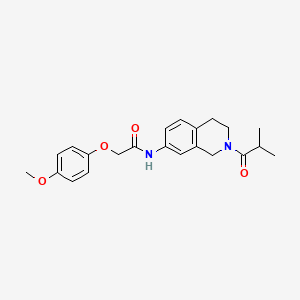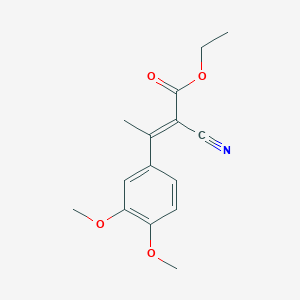![molecular formula C17H18N4O4S B2766041 2-benzyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251620-17-3](/img/structure/B2766041.png)
2-benzyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-benzyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a compound that contains a 1,2,4-triazole scaffold . 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Scientific Research Applications
Synthesis and Structural Chemistry
- The compound is related to a class of chemicals that have been synthesized to explore the chemical space around [1,2,4]triazolo[4,3-a]pyridines. These compounds are obtained from certain precursors by oxidation, showcasing the diverse synthetic routes and the structural variability within this chemical family (Ito et al., 1980).
- Supramolecular synthons formed by derivatives of triazolopyridines highlight the importance of substituents in determining crystal structures and intermolecular interactions, crucial for pharmaceutical development and crystal engineering applications (Chai et al., 2019).
Chemical Reactivity and Applications
- The reactivity of triazolopyridine derivatives towards cycloaddition reactions indicates their utility in synthesizing a wide range of heterocyclic compounds, which could be important in drug discovery and materials science (Gao & Lam, 2008).
- Studies on triazolopyridines and their hydrogenation reactions provide insights into their chemical behavior under reducing conditions, potentially opening new pathways for their functionalization and application in medicinal chemistry (Abarca et al., 1999).
Pharmacological Potential
- The exploration of triazolopyridines in the context of antimicrobial activities showcases the potential of these compounds in addressing bacterial and fungal infections, further underlining their significance in therapeutic applications (Bektaş et al., 2007).
- New derivatives of triazolopyridines have been investigated for their binding affinity towards human A2A adenosine receptor antagonists, demonstrating the impact of specific moieties on pharmacological activity and suggesting their potential in designing targeted therapies (Falsini et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo pyridines, have been found to interact with various targets including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Based on the structure-activity relationship of biologically important 1,2,4-triazolo thiadiazines, it can be inferred that the compound might interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . These activities suggest that the compound might affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, as well as its bioavailability.
Result of Action
Compounds with similar structures have been found to upregulate the pro-apoptotic bcl-2-associated x protein (bax) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival bcl-2 protein . These effects suggest that the compound might induce apoptosis in cells.
Action Environment
The synthesis of similar compounds has been achieved under eco-friendly conditions, suggesting that environmental factors might have been considered during the compound’s synthesis .
properties
IUPAC Name |
2-benzyl-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c22-17-20-13-15(26(23,24)19-8-10-25-11-9-19)6-7-16(20)18-21(17)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIHKLFDWNXMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2765958.png)
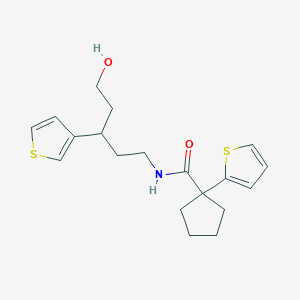
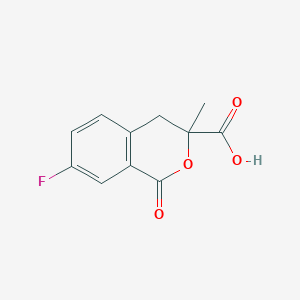
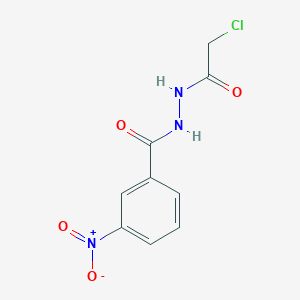
![Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765966.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2765967.png)

